

# Application Notes and Protocols for Measuring Shikimate Kinase Activity

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## Compound of Interest

Compound Name: *Shikimate-3-phosphate*

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## Introduction

Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2][3][4] This pathway is absent in mammals, making its enzymes, including shikimate kinase, attractive targets for the development of novel antibiotics, herbicides, and antiparasitic agents.[1][5][6][7] Shikimate kinase catalyzes the fifth step of this pathway: the ATP-dependent phosphorylation of shikimate to produce **shikimate-3-phosphate** (S3P) and ADP.[1][2][3]

Accurate measurement of shikimate kinase activity is fundamental for characterizing the enzyme's kinetic properties, screening for potential inhibitors, and understanding its role in metabolic regulation. This document provides detailed protocols for the most common assays used to measure SK activity, discusses their principles, and presents key quantitative data for researchers in the field.

## The Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for aromatic amino acids and other essential metabolites.[1][3][4]



## Assay Principles and Application Notes

Several methods are available to quantify shikimate kinase activity, each with distinct advantages and applications.

Assay Type	Principle	Advantages	Disadvantages	Best For
Spectrophotometric Coupled Assay	The production of ADP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which is monitored by a decrease in absorbance at 340 nm.[1][8]	Continuous, real-time kinetic analysis; widely used and well-established.	Indirect; potential for interference from compounds that absorb at 340 nm or affect coupling enzymes.	Detailed kinetic studies ( $K_m$ , $V_{max}$ ), mechanism of inhibition studies.
LC-MS Based Assay	Directly measures the formation of the product, shikimate-3-phosphate (S3P), using liquid chromatography-mass spectrometry.[9][10]	Highly sensitive and specific; direct measurement of product formation; robust against interfering compounds.	Endpoint assay; requires specialized equipment; lower throughput than spectrophotometric assays.	Validating hits from HTS, detailed analysis of inhibitors, kinetic studies where coupled assays are problematic.
Radioisotope-Based Assay	Uses [ $\gamma$ - $^{32}P$ ]ATP or [ $^{14}C$ ]shikimate to track the transfer of the radiolabeled group to the product. The radiolabeled product is then separated and	Direct measurement of phosphorylation; highly sensitive; considered a "gold standard" for kinase activity.[11]	Requires handling of radioactive materials and specialized equipment; discontinuous (endpoint assay); generates	Orthogonal validation of enzyme activity and inhibition.

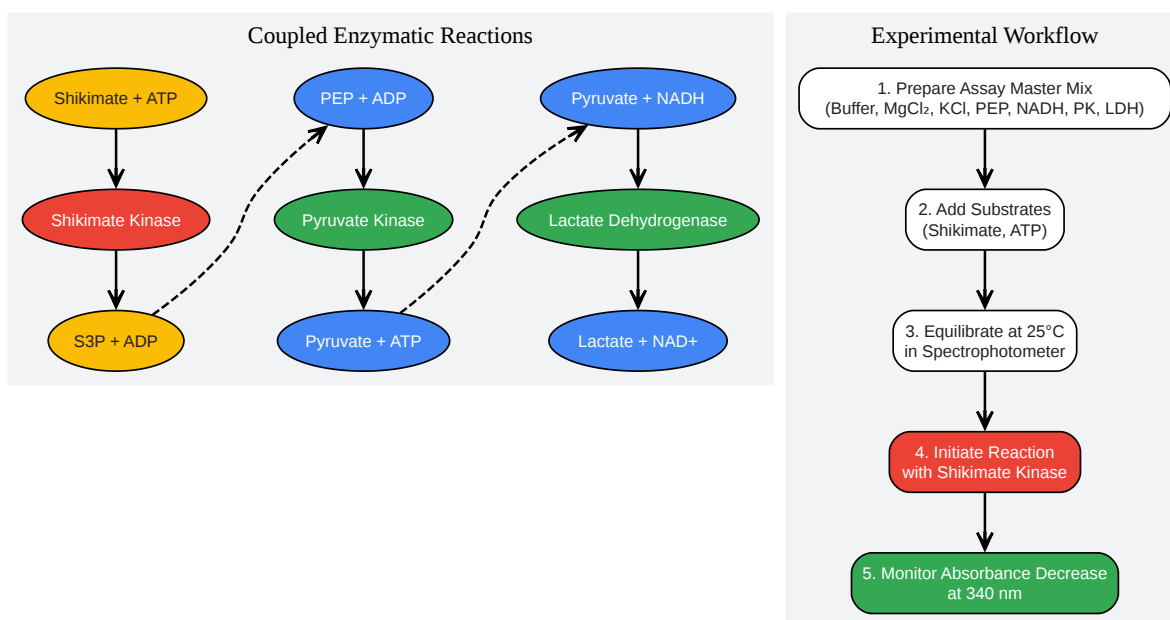
quantified.[11]  
[12]

radioactive  
waste.

## Experimental Protocols

### Protocol 1: Spectrophotometric Coupled Enzyme Assay

This is the most common method for continuous monitoring of shikimate kinase activity. The production of ADP by SK is coupled to two other enzymatic reactions. Pyruvate kinase (PK) uses the ADP to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD<sup>+</sup> in the process. The rate of NADH oxidation is directly proportional to the SK activity and is monitored by the decrease in absorbance at 340 nm.[1][8]



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**Caption:** Workflow and principle of the coupled spectrophotometric assay.

#### A. Reagents and Buffers

- Assay Buffer: 100 mM Tris-HCl (pH 7.6), 5 mM MgCl<sub>2</sub>, 100 mM KCl.
- Shikimate Stock Solution: 100 mM shikimic acid in deionized water.
- ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0.
- Phosphoenolpyruvate (PEP) Stock Solution: 100 mM PEP in deionized water.
- NADH Stock Solution: 25 mM NADH in assay buffer.
- Coupling Enzymes:
  - Pyruvate Kinase (PK): e.g., 600 units/mL solution.
  - Lactate Dehydrogenase (LDH): e.g., 900 units/mL solution.
- Purified Shikimate Kinase (SK): Concentration to be determined empirically (e.g., 70 ng per assay).<sup>[1]</sup>

#### B. Assay Procedure

- Prepare a reaction master mix in a microcuvette or 96-well plate. For a final volume of 200 µL, the final concentrations should be:
  - 100 mM Tris-HCl, pH 7.6
  - 5 mM MgCl<sub>2</sub>
  - 100 mM KCl
  - 1 mM Phosphoenolpyruvate (PEP)
  - 0.25 mM NADH<sup>[1]</sup>
  - 1 mM Shikimate

- 2 mM ATP[1]
- ~6 µg/mL Pyruvate Kinase[1]
- ~6 µg/mL Lactate Dehydrogenase[1]
- Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.
- Monitor the baseline absorbance at 340 nm to ensure there is no background reaction.
- Initiate the reaction by adding a small volume of purified shikimate kinase (e.g., 70 ng).[1]
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

### C. Data Analysis

- Determine the initial velocity ( $v_0$ ) of the reaction from the linear portion of the absorbance vs. time plot ( $\Delta\text{Abs}/\text{min}$ ).
- Calculate the rate of NADH consumption using the Beer-Lambert law ( $A = \epsilon cl$ ), where the molar extinction coefficient ( $\epsilon$ ) for NADH at 340 nm is  $6220 \text{ M}^{-1}\text{cm}^{-1}$ .
  - $\text{Rate (M/min)} = (\Delta\text{Abs}/\text{min}) / (\epsilon \times \text{path length})$
- The rate of NADH consumption is equivalent to the rate of ADP production, and thus to the shikimate kinase activity.
- For kinetic analysis, vary the concentration of one substrate (e.g., shikimate) while keeping the other (ATP) at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine  $K_m$  and  $V_{\text{max}}$ . [13]

## Protocol 2: LC-MS Based Assay (Endpoint)

This method directly quantifies the product, **shikimate-3-phosphate** (S3P).

### A. Assay Procedure

- Set up the enzymatic reaction in a microcentrifuge tube with assay buffer, shikimate, ATP,  $\text{MgCl}_2$ , and purified shikimate kinase.
- Incubate the reaction at a set temperature (e.g.,  $37^\circ\text{C}$ ) for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a quenching solution, such as an equal volume of cold acetonitrile or trichloroacetic acid, which will precipitate the enzyme.
- Centrifuge the samples to pellet the precipitated protein.
- Transfer the supernatant to an autosampler vial for analysis.
- Inject the sample into an LC-MS system. Separate the substrate (shikimate) from the product (S3P) using an appropriate chromatography method (e.g., reverse-phase or HILIC).
- Quantify the amount of S3P formed by monitoring its specific mass-to-charge ratio ( $m/z$ ) using mass spectrometry.<sup>[9][10]</sup>

#### B. Data Analysis

- Generate a standard curve using known concentrations of pure S3P.
- Use the standard curve to determine the concentration of S3P produced in the enzymatic reactions.
- Calculate the enzyme activity based on the amount of product formed over the reaction time.

## Protocol 3: Radioisotope-Based Assay (Endpoint)

This assay measures the incorporation of a radiolabeled phosphate from  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  into shikimate.

#### A. Assay Procedure

- Set up the reaction mixture as described for the LC-MS assay, but include  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  along with unlabeled ATP.

- Incubate the reaction for a defined period at the optimal temperature.
- Stop the reaction.
- Separate the radiolabeled product ( $[^{32}\text{P}]\text{S3P}$ ) from the unreacted  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ . This is often done by spotting the reaction mixture onto phosphocellulose paper (e.g., P81), which binds the phosphorylated peptide/product but not free ATP.[\[11\]](#)
- Wash the paper extensively to remove unbound  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ .
- Quantify the radioactivity remaining on the paper using a scintillation counter or a phosphorimager.[\[11\]](#)

#### B. Data Analysis

- The amount of radioactivity detected is directly proportional to the amount of S3P formed.
- Convert the counts per minute (CPM) to moles of product using the specific activity of the  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  in the reaction.

## Quantitative Data

The kinetic parameters of shikimate kinase can vary significantly depending on the source organism.

### Table 1: Michaelis-Menten Constants ( $K_m$ ) for Shikimate Kinase



Organism	K <sub>m</sub> (Shikimate)	K <sub>m</sub> (ATP)	Reference
Escherichia coli (SK I)	20 mM	-	[14]
Escherichia coli (SK II)	200 μM	-	[14]
Mycobacterium tuberculosis	60 μM - 240 μM	130 μM - 300 μM	[15][16]
Helicobacter pylori	44 μM	110 μM	[15]
Erwinia chrysanthemi	160 μM	280 μM	[14]

Note: K<sub>m</sub> values are highly dependent on assay conditions (pH, temperature, ionic strength).

**Table 2: Inhibitor Constants for Shikimate Kinase**

Inhibitor Class	Example Inhibitor	Target Organism	IC <sub>50</sub> / K <sub>i</sub>	Reference
Benzimidazole Derivatives	Compound C1	Staphylococcus aureus	~70 μM (IC <sub>50</sub> )	[1]
Benzimidazole Derivatives	Compound C2	Staphylococcus aureus	~100 μM (IC <sub>50</sub> )	[1]
Shikimic Acid Analogs	Compound 660	Mycobacterium tuberculosis	46 μM (K <sub>i</sub> )	[2]
Pyrazolone Analogs	Compound 671	Mycobacterium tuberculosis	0.07 μM (EC <sub>50</sub> )	[2]
Oxadiazole-amide scaffold	-	Mycobacterium tuberculosis	1.94 μM (IC <sub>50</sub> )	[9]

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